molecular formula C16H17N5O2 B2413553 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide CAS No. 2034322-56-8

2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2413553
CAS No.: 2034322-56-8
M. Wt: 311.345
InChI Key: YZKZOPPGMRCLOK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Fungicides

Research by Masatsugu et al. (2010) explores the structure-activity relationships of N-(1, 1, 3-Trimethylindan-4-yl) carboxamide fungicides, including derivatives like pyrazine-3-carboxamides and furan-3-carboxamides. Their activity against diseases in pot tests and their enzyme inhibitory properties highlight the importance of specific structural features for biological activity, potentially applicable to the design of new fungicides or bioactive molecules (Masatsugu et al., 2010).

Antileukemic Activities of Carboxamide Derivatives

The synthesis and evaluation of furanyl, pyranyl, and ribosyl derivatives of certain carboxamides, including 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide, for antileukemic activities offer insights into the therapeutic potential of such compounds. The study by R. Earl and L. Townsend (1979) demonstrates how modifications to the carboxamide moiety can affect the antileukemic efficacy of these compounds, which could be relevant for the development of new cancer therapies (R. Earl & L. Townsend, 1979).

Decarboxylative Fluorination of Heteroaromatics

A study by Xi Yuan, Jian-Fei Yao, and Zhen-Yu Tang (2017) on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole and furan derivatives, with Selectfluor, underscores the chemical versatility of such structures. This process enables the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to their influence on bioactivity and stability (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

Synthesis of N-alkylated Derivatives

The work by F. El-Essawy and S. M. Rady (2011) on synthesizing N-alkylated derivatives based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine demonstrates the synthetic pathways to access a range of biologically active compounds. Such methodologies could be relevant for producing derivatives of 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide for various biological applications (F. El-Essawy & S. M. Rady, 2011).

Properties

IUPAC Name

2,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-6-13(11(2)23-10)16(22)19-8-12-7-14(20-21(12)3)15-9-17-4-5-18-15/h4-7,9H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZOPPGMRCLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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